
Sodium;2-hydroxybutanedioate;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-hydroxybutanedioate;iron(2+):
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;2-hydroxybutanedioate;iron(2+) typically involves the reaction of iron(II) salts with sodium 2-hydroxybutanedioate under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired coordination compound.
Industrial Production Methods: In an industrial setting, the production of Sodium;2-hydroxybutanedioate;iron(2+) may involve large-scale reactions using similar principles as the laboratory synthesis. The process would include the dissolution of iron(II) salts and sodium 2-hydroxybutanedioate in water, followed by controlled precipitation and purification steps to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium;2-hydroxybutanedioate;iron(2+) can undergo various chemical reactions, including:
Oxidation: The iron(II) center can be oxidized to iron(III) under appropriate conditions.
Reduction: The compound can participate in redox reactions where the iron center is reduced.
Substitution: Ligand exchange reactions can occur, where the 2-hydroxybutanedioate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the pH of the solution.
Major Products Formed:
Oxidation: Iron(III) complexes.
Reduction: Iron(II) complexes with different ligands.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
Chemistry: Sodium;2-hydroxybutanedioate;iron(2+) is used as a precursor in the synthesis of other iron-containing compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore the use of Sodium;2-hydroxybutanedioate;iron(2+) in medical applications, such as iron supplementation and treatment of iron deficiency.
Industry: In industrial applications, the compound is used in processes that require iron catalysts or as a source of iron in various formulations.
Mécanisme D'action
The mechanism of action of Sodium;2-hydroxybutanedioate;iron(2+) involves its ability to donate or accept electrons through its iron center. This redox activity is crucial in its role as a catalyst and in biological systems. The 2-hydroxybutanedioate ligand helps stabilize the iron center and facilitates its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Iron(II) sulfate: Another iron(II) compound used in similar applications.
Sodium ferric gluconate: A compound used in medical applications for iron supplementation.
Iron(III) citrate: An iron(III) compound with similar coordination properties.
Uniqueness: Sodium;2-hydroxybutanedioate;iron(2+) is unique due to the presence of the 2-hydroxybutanedioate ligand, which provides specific stabilization and reactivity properties that are not found in other iron compounds. This makes it particularly useful in applications where controlled redox activity and stability are required.
Propriétés
Numéro CAS |
12001-62-6 |
|---|---|
Formule moléculaire |
C4H4FeNaO5+ |
Poids moléculaire |
210.91 g/mol |
Nom IUPAC |
sodium;2-hydroxybutanedioate;iron(2+) |
InChI |
InChI=1S/C4H6O5.Fe.Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;+2;+1/p-2 |
Clé InChI |
WYAWZJNHJZQJFD-UHFFFAOYSA-L |
SMILES canonique |
C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


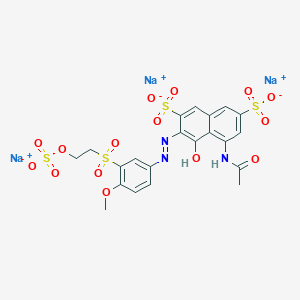
![(2R)-5,5,5-trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanamide](/img/structure/B13749996.png)

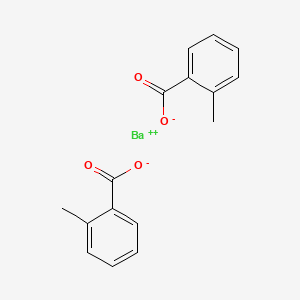
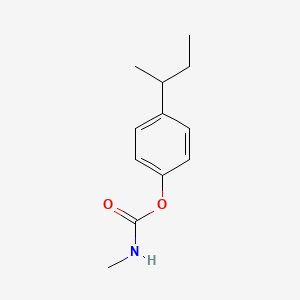
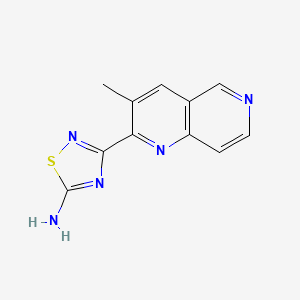
![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
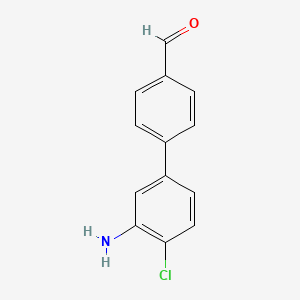
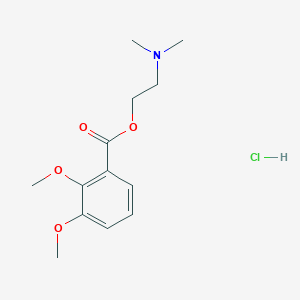
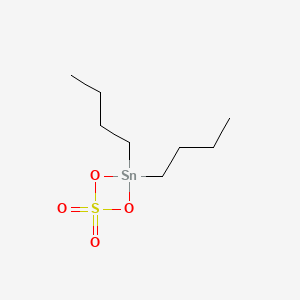
![5,12-diphenyl-2,9-dithia-5,6,12,13-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),6,13-tetraene-4,11-dione](/img/structure/B13750051.png)



